

A Comparative Analysis of Fedovapagon and Desmopressin for the Treatment of Nocturia

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Compound of Interest		
Compound Name:	Fedovapagon	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **fedovapagon** and desmopressin, two vasopressin V2 receptor agonists investigated for the treatment of nocturia. The following sections present a comprehensive overview of their mechanism of action, a comparative summary of their clinical efficacy and safety based on available data, and a review of the experimental protocols from key clinical trials.

Mechanism of Action: Vasopressin V2 Receptor Agonism

Both **fedovapagon** and desmopressin exert their therapeutic effect by acting as selective agonists of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys.[1][2] Activation of the V2R, a Gs-protein coupled receptor, initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The increased presence of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a reduced volume of more concentrated urine.[1] When administered before bedtime, this antidiuretic effect leads to decreased nocturnal urine production, thereby reducing the number of nocturnal voids.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor agonists.





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Vasopressin V2 Receptor Signaling Pathway

Comparative Efficacy

A direct head-to-head clinical trial comparing **fedovapagon** and desmopressin for nocturia has not been identified in the public domain. Therefore, this comparison is based on an indirect analysis of their respective placebo-controlled clinical trials. It is important to note that the full peer-reviewed publication of the pivotal Phase III EQUINOC trial for **fedovapagon** is not yet available; thus, the data presented for **fedovapagon** is primarily from a press release and an abstract of a dose-ranging study.[1][3]

Table 1: Efficacy of **Fedovapagon** in Men with Nocturia



Endpoint	Fedovapagon Dose	Result vs. Placebo	p-value	Source
Phase III EQUINOC Trial				
Reduction in Nocturnal Voids	Not Specified	Statistically Significant	<0.001	
Improvement in Quality of Life (NocTIMe®)	Not Specified	Statistically Significant	0.034	
Increase in Time to First Void	Not Specified	Statistically Significant	<0.001	_
≥50% Reduction in Nocturnal Voids	Not Specified	Statistically Significant	<0.001	
Nights with 0 or 1 Void	Not Specified	Statistically Significant	<0.006	_
Phase II Dose- Ranging Study				
Reduction in Mean Nocturnal Void Frequency	1 mg, 2 mg, 4 mg	Statistically Significant	Not Specified	
Increase in Mean Time to First Void	0.5 mg, 1 mg, 2 mg, 4 mg	Statistically Significant	Not Specified	

Table 2: Efficacy of Desmopressin in Adults with Nocturia (Orally Disintegrating Tablet - ODT)



Endpoint	Desmopres sin ODT Dose	Mean Change from Baseline (vs. Placebo)	p-value	Patient Population	Source
Reduction in Mean Nocturnal Voids	50 μg	-0.37	<0.0001	Men	
75 μg	-0.41	0.0003	Men	_	
25 μg	-0.22	0.028	Women		
Increase in Time to First Void	50 μg	~40 minutes	0.006	Men	
	~40 minutes	0.003	Men		_
25 μg	49 minutes	0.003	Women	_	
≥33% Responder Rate (Odds Ratio)	50 μg	1.98	0.0009	Men	
75 μg	2.04	0.0004	Men		_
25 μg	1.85	0.006	Women	_	

Table 3: Efficacy of Desmopressin in Adults with Nocturia (Nasal Spray)



Endpoint	Desmopres sin Nasal Spray Dose	Mean Change from Baseline (vs. Placebo)	p-value	Patient Population	Source
Reduction in Mean Nocturnal Episodes	0.83 mcg	-0.2	<0.0001	Adults ≥50 years	
1.66 mcg	-0.3	<0.0001	Adults ≥50 years		
≥50% Reduction in Mean Nocturnal Episodes	0.83 mcg	37.9% vs 30.3%	0.0227	Adults ≥50 years	
1.66 mcg	48.7% vs 30.3%	<0.0001	Adults ≥50 years		

Comparative Safety

The primary safety concern for vasopressin V2 receptor agonists is the risk of hyponatremia (low serum sodium levels) due to increased water retention.

Fedovapagon: In the Phase III EQUINOC trial, **fedovapagon** was reported to be "generally well tolerated". A Phase II dose-ranging study also reported that **fedovapagon** was well tolerated. Specific data on the incidence of hyponatremia from the Phase III trial are not yet publicly available.

Desmopressin: The risk of hyponatremia with desmopressin is well-documented, particularly in older adults. Clinical trials of both ODT and nasal spray formulations have reported cases of hyponatremia. For the ODT formulation in men, two subjects on the 50 μ g dose had a serum sodium level below 130 mmol/L, compared to nine subjects on the 75 μ g dose. In a study of the



25 μg ODT in women, three transient decreases in serum sodium to less than 130 mmol/L were recorded. For the nasal spray, the incidence of hyponatremia (serum sodium ≤125 mmol/L) was 1.1% in the 1.66 mcg group and 0% in the 0.83 mcg group, compared to 0.2% in the placebo group.

Experimental Protocols

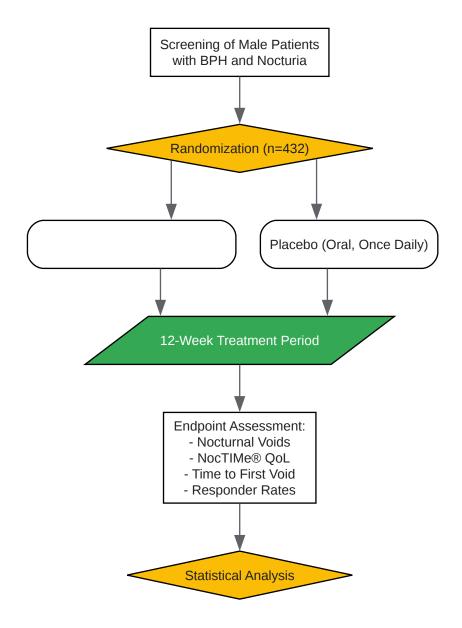
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies for key clinical trials of **fedovapagon** and desmopressin.

Fedovapagon: EQUINOC Phase III Trial

- Objective: To investigate the efficacy and safety of fedovapagon in the treatment of nocturia in men with Benign Prostatic Hyperplasia (BPH).
- Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center study.
- Patient Population: Men with a diagnosis of BPH and nocturia.
- Intervention: Patients were randomized to receive an oral dose of fedovapagon or placebo each evening.
- Duration: 12-week treatment period.
- Primary Endpoints:
 - Change from baseline in the mean number of nocturnal voids.
 - Change from baseline in a patient-reported outcome score for quality of life (NocTIMe®).
- · Secondary Endpoints:
 - Change from baseline in the time to first nocturnal void.
 - Proportion of nights with 0 or 1 nocturnal void.



- Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.
- Data Collection: Patient diaries were likely used to record nocturnal voids and other relevant data, which is standard practice in nocturia trials.



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EQUINOC Phase III Trial Workflow

Desmopressin Orally Disintegrating Tablet (ODT) Trial in Men



- Objective: To investigate the efficacy and safety of 50 μg and 75 μg desmopressin ODT in men with nocturia.
- Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
- Patient Population: 385 men (aged 20-87 years) with two or more nocturnal voids per night.
- Intervention: Patients were randomized to receive 50 μg desmopressin ODT, 75 μg desmopressin ODT, or placebo once daily before bedtime.
- Duration: 3 months.
- Primary Endpoints:
 - Change from baseline in the mean number of nocturnal voids.
 - Proportion of patients achieving at least a 33% reduction from baseline in the mean number of nocturnal voids (33% responders).
- Data Collection: Patients completed a 3-day voiding diary at baseline and at specified followup visits. Serum sodium levels were monitored for safety.

Desmopressin Nasal Spray Trials

- Objective: To evaluate the efficacy and safety of SER120 desmopressin intranasal spray in patients with nocturia.
- Study Design: Two randomized, double-blind, placebo-controlled, Phase 3 trials (DB3 and DB4).
- Patient Population: A total of 1,333 patients aged 50 years or older with an average of 2.16 or more nocturnal voids per night.
- Intervention: Patients were randomized to receive SER120 intranasal spray at doses of 1.66 mcg or 0.83 mcg, or placebo, for 12 weeks.
- Duration: 12 weeks.



- Primary Endpoints:
 - Mean change from baseline in nocturnal episodes per night.
 - Percentage of patients with a 50% or greater reduction in mean nocturnal episodes per night.
- Secondary Endpoints:
 - Impact of Nighttime Urination (INTU) quality of life questionnaire.
 - Time to the first nocturnal void.
 - Percentage of nights with one or fewer nocturnal voids.
- Data Collection: Patient diaries and quality of life questionnaires were used. Serum sodium levels were monitored throughout the study.

Conclusion

Both **fedovapagon** and desmopressin have demonstrated efficacy in reducing the number of nocturnal voids in patients with nocturia through their shared mechanism of action as vasopressin V2 receptor agonists. Based on the available top-line data, **fedovapagon** appears to be a promising new agent for the treatment of nocturia in men with BPH.

Desmopressin, available in orally disintegrating tablet and nasal spray formulations, is an established treatment for nocturia with a well-characterized efficacy and safety profile. The primary safety concern for both agents is hyponatremia, which necessitates careful patient selection and monitoring, especially in the elderly.

A definitive comparison of the relative efficacy and safety of **fedovapagon** and desmopressin is hampered by the lack of direct head-to-head trials and the absence of a full peer-reviewed publication of the **fedovapagon** Phase III EQUINOC trial. The future publication of these data will be critical for a more complete and direct comparison to inform clinical and research perspectives.



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